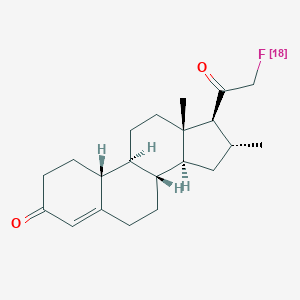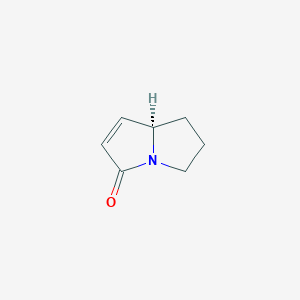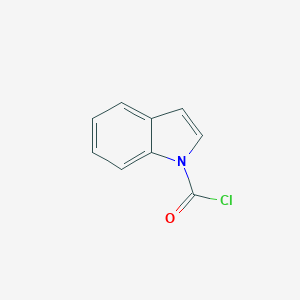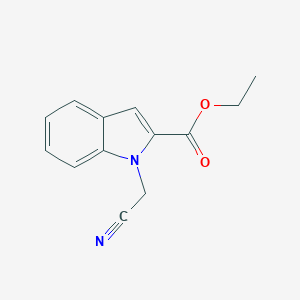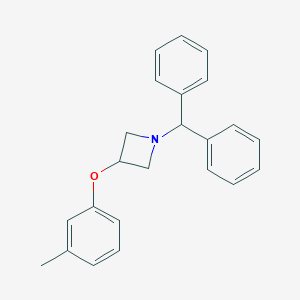
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine
Descripción general
Descripción
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine, also known as DPA, is a synthetic compound that belongs to the family of azetidines. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to activate the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In the case of Alzheimer's disease, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Efectos Bioquímicos Y Fisiológicos
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. In addition, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its potent anticancer activity, its ability to inhibit the aggregation of amyloid-beta peptides, and its antibacterial and antifungal activity. However, the limitations of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its moderate yield and the need for recrystallization to improve its purity.
Direcciones Futuras
There are several future directions for the research on 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine. One potential direction is to investigate its potential application in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and prion diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to elucidate the mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine and to identify its molecular targets.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been extensively studied for its potential application in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been investigated for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of this disease.
Propiedades
Número CAS |
132924-51-7 |
|---|---|
Nombre del producto |
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine |
Fórmula molecular |
C23H23NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-benzhydryl-3-(3-methylphenoxy)azetidine |
InChI |
InChI=1S/C23H23NO/c1-18-9-8-14-21(15-18)25-22-16-24(17-22)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22-23H,16-17H2,1H3 |
Clave InChI |
GUMJAZPWMLONOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
1-(DIPHENYLMETHYL)-3-(3-METHYLPHENOXY)-AZETIDINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
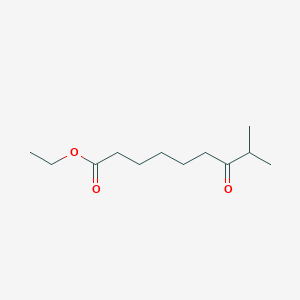
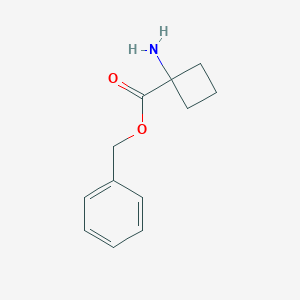
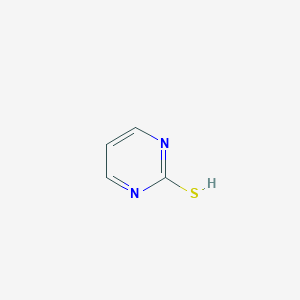
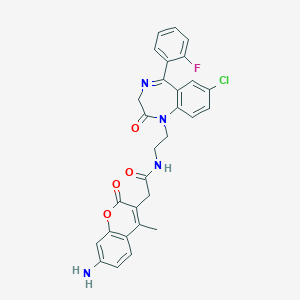
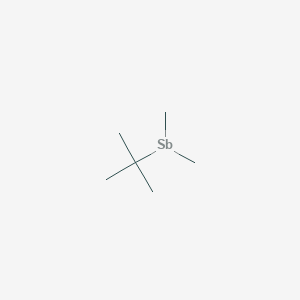
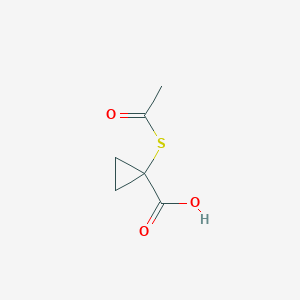
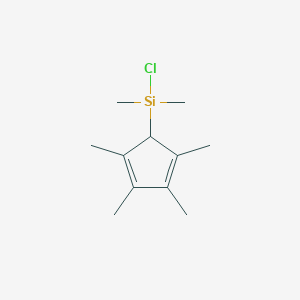
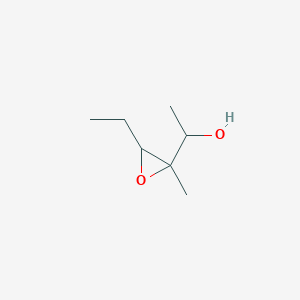
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
